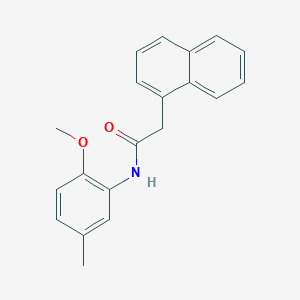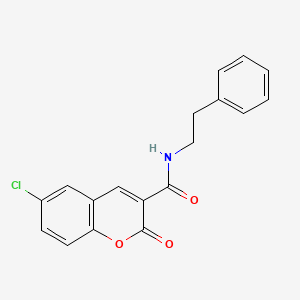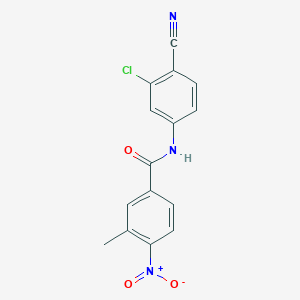
N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the thiazole family, which is known for its diverse biological activities. The aim of
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 is not fully understood, but it has been proposed to act through multiple targets. In cancer cells, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In inflammation, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the growth of bacterial and fungal cells by targeting the cell membrane and disrupting the cell wall synthesis.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the migration and invasion of cancer cells. In inflammation, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to decrease the bacterial and fungal growth by disrupting their cell membrane and cell wall synthesis.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments, including its high purity and stability, easy synthesis method, and diverse biological activities. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to have low toxicity and high selectivity towards cancer cells and inflammatory cells. However, there are some limitations to the use of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 in lab experiments, including its low solubility in water, which may limit its use in in vivo studies. Additionally, the mechanism of action of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 is not fully understood, which may limit its optimization for specific therapeutic applications.
Future Directions
There are several future directions for the study of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1, including the optimization of its synthesis method for higher yield and purity. Moreover, the mechanism of action of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 needs to be fully understood for its optimization for specific therapeutic applications. Additionally, the in vivo efficacy and toxicity of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 need to be studied for its potential use in clinical trials. Furthermore, the combination of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 with other chemotherapeutic agents or immunotherapeutic agents needs to be studied for its potential synergistic effects. Finally, the development of novel derivatives of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 needs to be explored for their potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 involves a multi-step process, which includes the preparation of 4-(2-pyridinyl)-1,3-thiazol-2-amine and 4-fluoroaniline, followed by the coupling reaction between the two intermediates. The final product is purified using column chromatography and characterized using various spectroscopic techniques. The synthesis of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been reported in several research articles, and the yield and purity of the product have been optimized through various modifications.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Several research articles have reported the anti-cancer properties of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1, which include inhibition of tumor growth and induction of apoptosis in cancer cells. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been studied for its antibacterial and antifungal activities.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWORNWSZVMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)